molecular formula C18H21FN4O3 B8412449 7-[3-(1-Aminoethyl)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

7-[3-(1-Aminoethyl)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

Cat. No.: B8412449
M. Wt: 360.4 g/mol
InChI Key: WPMBVEWHIIMBCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[3-(1-Aminoethyl)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C18H21FN4O3 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H21FN4O3

Molecular Weight

360.4 g/mol

IUPAC Name

7-[3-(1-aminoethyl)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C18H21FN4O3/c1-9(20)10-4-5-22(7-10)17-14(19)6-12-15(24)13(18(25)26)8-23(11-2-3-11)16(12)21-17/h6,8-11H,2-5,7,20H2,1H3,(H,25,26)

InChI Key

WPMBVEWHIIMBCK-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

7-[3-(1-(N-tert-butoxycarbonylamino)ethyl)-1-pyrrolidinyl]-1-cyclopropyl-6-fluoro-1,4 -dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid isomer A (0.78 g, 0.0017 mole), preformed above, in ethanol (37 mL)/1N HCl (15 mL) was heated at 90° for 75 minutes. The reaction was cooled to room temperature and the solvent partially removed under reduced pressure. On standing a solid formed. This was filtered, washed with ethanol/diethyl ether, and then with diethyl ether and was dried in an oven under vacuum at 70° for two hours to give 7-[3-(1-aminoethyl)-1-pyrrolidinyl]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8 -naphthyridine-3-carboxylic acid isomer A (0.40 g, 57%) as a white powder, mp 322°-325° (dec).
Name
7-[3-(1-(N-tert-butoxycarbonylamino)ethyl)-1-pyrrolidinyl]-1-cyclopropyl-6-fluoro-1,4 -dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
37 mL
Type
solvent
Reaction Step Three

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